Thermopsine

Beschreibung

Background and Significance in Natural Products Chemistry

Thermopsine is a tetracyclic alkaloid first identified in plants of the Thermopsis genus, from which it derives its name. It is also found in various species of the Sophora genus, both belonging to the Fabaceae family. researchgate.net The study of natural products like this compound is a cornerstone of medicinal chemistry and pharmacology, as these compounds often possess complex molecular architectures and potent biological effects that serve as inspiration for new therapeutic agents. mdpi.com The significance of this compound in this field lies in its representative structure and the array of biological activities exhibited by it and its chemical relatives, which include anti-inflammatory, antiviral, insecticidal, and antibacterial properties. mdpi.comnih.gov

Role within the Quinolizidine (B1214090) Alkaloid Class

This compound belongs to the extensive family of quinolizidine alkaloids, a diverse group of over 200 known compounds characterized by a quinolizidine ring system. nih.gov This class of alkaloids is further categorized into several structural types, with this compound being classified as an α-pyridone type quinolizidine alkaloid. nih.gov Other prominent members of this class include cytisine (B100878) and anagyrine (B1206953), which are also considered highly toxic. researchgate.net Quinolizidine alkaloids are primarily found in the legume family (Fabaceae) and are known to play a role in the plant's defense mechanisms against herbivores and pathogens. nih.gov

Overview of Research Trajectories

Academic research on this compound has followed several distinct yet interconnected paths. Initial studies focused on its isolation, structural elucidation, and its chemotaxonomic significance within the plant kingdom. researchgate.net Subsequent research has largely been driven by the quest to understand its biological activities. This has led to investigations into its pharmacological potential, particularly its anti-inflammatory effects. mdpi.com Furthermore, the unique chemical scaffold of this compound has prompted research into its biosynthesis in plants and its chemical synthesis and derivatization in the laboratory to explore structure-activity relationships. mdpi.commdpi.com

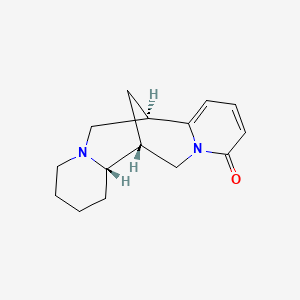

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h3,5-6,11-13H,1-2,4,7-10H2/t11-,12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQEQMASDZFXSJI-UPJWGTAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CC3CC(C2C1)CN4C3=CC=CC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2C[C@H]3C[C@@H]([C@@H]2C1)CN4C3=CC=CC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317037 | |

| Record name | (-)-Thermopsine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486-90-8, 486-89-5 | |

| Record name | (-)-Thermopsine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Thermopsine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thermopsine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21725 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (-)-Thermopsine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,9R,10R)-7,15-diazatetracyclo[7.7.1.0^{2,7}.0^{10,15}]heptadeca-2,4-dien-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Isolation and Elucidation Methodologies for Thermopsine and Its Derivatives

Advanced Spectroscopic Techniques in Structural Determination

Spectroscopic techniques play a pivotal role in the unambiguous assignment of chemical structures. For Thermopsine and its derivatives, a multi-faceted approach involving Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), Ultraviolet (UV) spectroscopy, and X-ray Crystallography has been employed. nih.gov

NMR spectroscopy is a powerful tool for elucidating the connectivity and spatial arrangement of atoms within a molecule. It provides detailed information on the chemical environment of individual nuclei, primarily hydrogen (¹H) and carbon (¹³C). mdpi.com

One-dimensional (1D) NMR spectra, specifically ¹H NMR and ¹³C NMR, provide fundamental information. ¹H NMR reveals the number of different types of protons, their chemical shifts (indicating electronic environment), and their coupling patterns (indicating neighboring protons). mdpi.com ¹³C NMR provides direct information about the carbon skeleton, showing signals for each non-equivalent carbon atom, including quaternary carbons. mdpi.com

To establish the connectivity between atoms, two-dimensional (2D) NMR experiments are crucial. mdpi.com

Correlation Spectroscopy (COSY) : This technique identifies protons that are coupled to each other through two or three bonds, revealing spin systems within the molecule. mdpi.com

Heteronuclear Single Quantum Coherence (HSQC) : HSQC correlates protons directly attached to carbons (one-bond C-H correlations), providing information on CH, CH₂, and CH₃ groups. mdpi.com

Heteronuclear Multiple Bond Correlation (HMBC) : HMBC is used to identify long-range correlations between protons and carbons, typically across two or three bonds. This is particularly useful for connecting different spin systems and identifying quaternary carbons. mdpi.com

These 1D and 2D NMR techniques have been extensively utilized in the structural elucidation of this compound-based alkaloids, allowing for the comprehensive assignment of their complex molecular structures. nih.gov

The determination of relative and absolute stereochemistry is critical for complex natural products. Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are used in conjunction with 1D and 2D NMR to establish the relative spatial proximity of protons, aiding in the assignment of relative stereochemistry. mdpi.com

For absolute configuration determination, Electronic Circular Dichroism (ECD) calculations are a powerful technique. nih.gov ECD spectra, when compared with theoretically calculated ECD curves, can reliably assign the absolute configuration of chiral molecules. nih.gov This approach has been successfully applied to this compound-based alkaloids and other quinolizidine (B1214090) alkaloids. nih.gov

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. researchgate.net High-Resolution Mass Spectrometry (HRMS) offers exceptional accuracy, allowing for the determination of exact molecular masses to several decimal places. bioanalysis-zone.com This precision is vital for confirming the molecular formula and distinguishing between compounds with very similar nominal masses but different elemental compositions. bioanalysis-zone.com

HRMS also provides detailed fragmentation patterns, which are characteristic of a molecule's structure. researchgate.net By analyzing the m/z values of fragment ions, researchers can deduce the substructures present in the molecule. researchgate.net High-resolution electrospray ionization mass spectrometry (HRESIMS) has been specifically used in the structural elucidation of this compound-based alkaloids. nih.gov

Infrared (IR) spectroscopy is used to identify functional groups within a molecule by detecting the absorption of infrared radiation due to molecular vibrations (stretching and bending). vscht.czwikipedia.org Different functional groups exhibit characteristic absorption bands at specific wavenumbers. For instance, carbonyl (C=O) stretching vibrations typically appear in the 1650-1750 cm⁻¹ region, while N-H stretches for amines are found in the 3200-3600 cm⁻¹ range. libretexts.org A characteristic IR band for this compound has been reported at 1679 cm⁻¹. wisc.edu

Ultraviolet (UV) spectroscopy measures the absorption of UV or visible light by a compound, providing information about the presence of chromophores (light-absorbing groups) and conjugated systems. libretexts.orgchromatographyonline.com The wavelength of maximum absorption (λmax) is a distinguishing feature, and shifts in λmax can indicate the extent of conjugation within a molecule. libretexts.org UV spectroscopy is routinely included in the comprehensive spectroscopic analysis of natural products, including this compound-based alkaloids. nih.gov

X-ray crystallography is considered the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. docbrown.info This technique involves growing a single crystal of the compound and then diffracting X-rays through it. The resulting diffraction pattern is used to construct an electron density map, from which the precise positions of atoms in the crystal lattice can be determined. docbrown.info For chiral molecules, X-ray crystallography, particularly with anomalous dispersion, can determine the absolute configuration, often quantified by the Flack parameter. docbrown.info

Notably, the crystal structure of this compound, identified as a C-10-epimer of anagyrine (B1206953), was investigated by Atta-ur-Rahman et al. in 1991. nih.goviucr.orgiucr.orgresearchgate.net This direct crystallographic study provided crucial insights into its definitive three-dimensional structure and absolute stereochemistry. For illustrative purposes, the crystallographic data for anagyrine perchlorate, a closely related quinolizidine alkaloid, reveals its monoclinic space group P2₁, unit cell parameters (a = 7.3550 Å, b = 32.982 Å, c = 12.8849 Å, β = 90.709°), and identifies chiral centers at C-6R, C-8R, C-10R, and N-2S (upon protonation). iucr.orgiucr.org The molecule consists of four fused rings, with a planar ring A, a sofa ring B, and a twin-chair C/D fragment with a cis C/D junction. iucr.org

Content Inclusions: Data tables. Detailed research findings.

While the search results confirm the extensive use of these spectroscopic techniques for this compound and its derivatives, specific numerical data (e.g., comprehensive ¹H and ¹³C NMR chemical shifts and coupling constants, detailed MS fragmentation patterns, and precise UV λmax values) directly attributable to this compound in a tabular format were not explicitly available in the provided snippets. However, the methodologies described above represent the standard and confirmed approaches for its structural elucidation.

Table 1: Spectroscopic Techniques for this compound Elucidation

| Spectroscopic Technique | Information Provided | Application to this compound/Derivatives |

|---|---|---|

| ¹H NMR Spectroscopy | Number of protons, chemical environment, coupling patterns. | Used for proton assignment and connectivity. mdpi.com |

| ¹³C NMR Spectroscopy | Carbon skeleton, types of carbon atoms (aliphatic, aromatic, carbonyl). | Used for carbon skeleton determination. mdpi.com |

| COSY NMR | Proton-proton correlations (through 2 or 3 bonds). | Establishes spin systems and proton connectivity. mdpi.com |

| HSQC NMR | One-bond carbon-proton correlations. | Identifies direct C-H attachments (CH, CH₂, CH₃). mdpi.com |

| HMBC NMR | Long-range carbon-proton correlations (through 2 or 3 bonds). | Connects spin systems and identifies quaternary carbons. mdpi.com |

| ECD Calculations | Absolute configuration determination. | Used in conjunction with spectroscopic data for this compound-based alkaloids. nih.gov |

| Mass Spectrometry (MS) | Molecular weight, elemental composition. | Provides molecular formula and mass. researchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass, precise elemental composition, fragmentation patterns. | Used for accurate molecular formula determination and structural insights. nih.govbioanalysis-zone.com |

| Infrared (IR) Spectroscopy | Functional groups present (e.g., C=O, N-H). | Identifies characteristic functional groups; a band at 1679 cm⁻¹ has been reported for this compound. wisc.edu |

| Ultraviolet (UV) Spectroscopy | Presence of chromophores, conjugation patterns, λmax. | Used to identify characteristic absorption patterns. nih.gov |

| X-ray Crystallography | Definitive 3D structure, absolute configuration. | Crystal structure of this compound was investigated by Atta-ur-Rahman et al. (1991). nih.goviucr.orgiucr.orgresearchgate.net |

Table 2: PubChem CIDs for this compound and Related Compounds

| Compound Name | PubChem CID |

|---|---|

| This compound | 92768 |

| (-)-Thermopsine | 638234 |

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structure Elucidation

Chromatographic Separation Techniques for Isolation and Purity Assessment

Chromatographic methods are indispensable for both isolating this compound from crude extracts and assessing its purity. These techniques leverage differences in physicochemical properties to achieve effective separation.

High-Performance Liquid Chromatography (HPLC) is a powerful technique widely utilized for the analysis and purification of alkaloids, including this compound. While specific detailed protocols for preparative HPLC of this compound were not extensively detailed in the provided literature, the application of High-Performance Thin-Layer Chromatography (HPTLC), a related technique, has been successfully employed for the identification and quantification of total alkaloids in Thermopsis dry extract. This includes this compound and cytisine (B100878), demonstrating its utility in assessing purity and content nih.gov. HPTLC allows for the separation of alkaloids, with this compound, cytisine, and an unidentified alkaloid being among the most abundant, accounting for nearly 80% of the total alkaloid content in Thermopsis dry extract nih.gov.

Thin-Layer Chromatography (TLC) serves as a rapid and effective method for the preliminary separation, isolation, and purity assessment of alkaloids. It has been utilized in the study of alkaloid extracts from various plants, including Genista monspessulana, where it aids in the separation and isolation of compounds from alkaloid-rich extracts metabolomicsworkbench.org. In the analysis of Lupinus argenteus var. stenophyllus, TLC, in conjunction with Gas-Liquid Chromatography (GLC), was used to suggest the presence of this compound . Furthermore, HPTLC, an advanced form of TLC, has been developed and validated for identifying and quantifying this compound and other alkaloids in Thermopsis dry extract, significantly reducing analysis time nih.gov. This highlights TLC's role in monitoring the presence and relative purity of this compound during extraction and purification processes.

Gas Chromatography-Mass Spectrometry (GC-MS) is a crucial analytical tool for the comprehensive profiling and identification of quinolizidine alkaloids, including this compound, within plant extracts. This technique allows for the separation of volatile compounds and their subsequent identification based on their mass fragmentation patterns. GC-MS has been extensively applied to investigate the alkaloid composition of various plant genera. For instance, in Genista species, GC-MS has identified a range of quinolizidine alkaloids such as N-methylcytisine, cytisine, anagyrine, and lupanine (B156748), with this compound also being detected as a minor alkaloid in Genista tenera wikipedia.orgnih.gov. Similarly, in Lupinus species, GC-MS has been instrumental in characterizing alkaloids, including d-thermopsine in Lupinus jaimehintoniana and this compound in Lupinus argenteus var. stenophyllus, confirming their presence and contributing to the understanding of the alkaloid profiles of these plants .

Ethnobotanical and Phytochemical Sourcing of this compound

This compound, a quinolizidine alkaloid, is primarily sourced from plants belonging to the Fabaceae family, which are known for their rich production of these nitrogen-containing compounds.

Thermopsis lanceolata R. Br. stands out as a significant natural source of this compound and a variety of other quinolizidine alkaloids. This perennial herb, widely distributed in regions such as Northwestern China and Mongolia, has been a subject of extensive phytochemical investigations. The plant contains a diverse array of alkaloids, including this compound, cytisine, anagyrine, pachycarpine, rhombifoline, N-methylcytisine, N-formylcytisine, termopsidin, lupanine, and sparteine (B1682161). Research indicates that different parts of Thermopsis lanceolata exhibit varying proportions of these alkaloids; specifically, the herb is rich in this compound, while the seeds are abundant in cytisine nih.gov. Recent studies have led to the isolation of numerous quinolizidine alkaloids from Thermopsis lanceolata, including several novel this compound-based compounds. Extraction methods for this compound from Thermopsis lanceolata seeds typically involve crushing, organic solvent extraction, acid back extraction, and recrystallization to obtain the pure product.

Beyond Thermopsis lanceolata, this compound and related quinolizidine alkaloids are found in several other plant genera within the Fabaceae family:

Lupinus: Species within the Lupinus genus are well-known for their production of quinolizidine alkaloids, which are synthesized from the amino acid L-lysine. This compound has been reported in Lupinus pusillus and Lupinus argenteus var. stenophyllus . Furthermore, d-thermopsine has been characterized in Lupinus jaimehintoniana.

Sophora: The genus Sophora is another notable source of this compound. It has been isolated from the fruits, pods, and stem bark of Sophora velutina subsp. zimbabweensis. This compound has also been identified in Sophora tonkinensis. Sophora species are recognized for their rich diversity of quinolizidine alkaloids, encompassing matrine-type, lupinine-type, cytisine-type, and sparteine-type compounds.

Genista: Quinolizidine alkaloids are characteristic secondary metabolites of the Genista genus wikipedia.org. While major alkaloids in Genista species often include anagyrine, cytisine, lupanine, and sparteine metabolomicsworkbench.orgwikipedia.orgnih.gov, this compound has been identified as a minor alkaloid in Genista tenera.

Cytisus: The genus Cytisus is also a known producer of quinolizidine alkaloids, with compounds such as cytisine and sparteine being commonly found. While the provided literature confirms Cytisus as a source of quinolizidine alkaloids, specific reports directly linking the isolation of this compound from Cytisus species were not detailed.

Compound Names and PubChem CIDs

Biosynthetic Pathways and Enzymology of Thermopsine

Precursor Utilization and Metabolic Flux in Quinolizidine (B1214090) Alkaloid Biosynthesis

The foundational building blocks for quinolizidine alkaloids, including Thermopsine, are derived from primary metabolism, specifically from the amino acid L-lysine. The metabolic flux within this pathway is tightly regulated, ensuring the efficient conversion of precursors into the diverse array of QA structures.

Enzymatic Steps and Catalytic Mechanisms

The conversion of L-lysine to this compound involves a series of specific enzymatic reactions, each contributing to the formation and modification of the quinolizidine core.

Proposed Mechanistic Considerations for Quinolizidine Alkaloid FormationFollowing the formation of cadaverine (B124047), the pathway proceeds with its oxidative deamination to 5-aminopentanal (B1222117), a reaction thought to be catalyzed by enzymes such as copper amino oxidase (CAO) or amino transferasenih.govfrontiersin.orgmdpi.comresearchgate.netcore.ac.uk. The resulting 5-aminopentanal then spontaneously undergoes cyclization to form Δ1-piperideine, a key intermediate for the subsequent ring formationsnih.govfrontiersin.orgwikipedia.orgmdpi.comresearchgate.net.

A critical step in the formation of the quinolizidine skeleton involves the dimerization of Δ1-piperideine rsc.orgcdnsciencepub.comresearchgate.net. This dimerization leads to the construction of the bicyclic and tetracyclic quinolizidine frameworks. Further enzymatic steps involve the formation of a quinolizideine intermediate and a tetracyclic di-iminium cation intermediate, which are precursors to core quinolizidine alkaloids like sparteine (B1682161) and lupanine (B156748) rsc.orgmdpi.comresearchgate.net. From these core structures, a vast diversity of quinolizidine alkaloids, including this compound, are generated through various tailoring reactions. These modifications include oxidation, dehydrogenation, hydroxylation, acylation, methylation, esterification, and glycosylation, contributing to the structural complexity and biological activity of these compounds nih.govnih.govmdpi.comoup.comresearchgate.net.

Table 1: Key Enzymatic Steps in Quinolizidine Alkaloid Biosynthesis

| Enzyme Name | EC Number | Substrate | Product | Role in Pathway |

| Lysine (B10760008) Decarboxylase (LDC) | 4.1.1.18 | L-Lysine | Cadaverine | Catalyzes the first committed step of QA biosynthesis |

| Copper Amino Oxidase (CAO) | 1.4.3.22 | Cadaverine | 5-aminopentanal | Oxidative deamination of cadaverine (putative) |

Genetic and Molecular Basis of Biosynthesis

While the complete molecular mechanisms underlying quinolizidine alkaloid biosynthesis are still under investigation, significant progress has been made in identifying key genes and understanding their roles researchgate.netnih.govfrontiersin.orgmdpi.comoup.com.

Research has led to the identification and characterization of LDC genes from various QA-producing plants, including Thermopsis chinensis nih.gov. Studies on the LDC from Lupinus angustifolius (La-L/ODC) have revealed its localization within the chloroplasts, consistent with the observed site of QA biosynthesis nih.govmdpi.commdpi.comnih.gov. Experimental evidence from transgenic studies, where La-L/ODC was expressed in heterologous systems like tobacco suspension cells and Arabidopsis plants, demonstrated enhanced production of cadaverine and cadaverine-derived alkaloids, directly confirming the enzyme's involvement in lysine decarboxylation nih.gov.

Furthermore, site-directed mutagenesis and protein modeling studies have provided insights into the structural features of LDC that confer its preferential activity towards L-lysine, suggesting an evolutionary adaptation of this enzyme in QA-producing plant species nih.gov. The ongoing efforts in transcriptomics, including differential gene expression profiling between high- and low-QA accumulating cultivars, are pivotal for the discovery of additional enzymes, transporters, and regulatory elements involved in the intricate biosynthesis of lupin alkaloids, which include this compound nih.govcore.ac.ukoup.com.

Synthetic Methodologies and Chemical Derivatization of Thermopsine

Total Synthesis Approaches for Thermopsine and its Analogs

The total synthesis of this compound and related oxygenated lupin alkaloids has been a significant endeavor in synthetic chemistry. Early work by Eugene E. van Tamelen and John S. Baran achieved the first total syntheses of various oxygenated lupin alkaloids, including this compound. acs.org More recently, a flexible strategy for the synthesis of tri- and tetracyclic lupin alkaloids, including (±)-thermopsine, alongside (+)-cytisine and (±)-anagyrine, has been developed. acs.orgdiva-portal.orgacs.org This approach often incorporates key nitrogen-carbon and carbon-carbon bond-forming steps between the rings to assemble the complex alkaloid scaffolds. wordpress.com

Based on current scientific understanding and the provided search results, quinolizidine (B1214090) alkaloids such as this compound are biosynthesized from the amino acid L-lysine. uni-bayreuth.deacs.org There is no information in the available literature suggesting the integration of monoterpenoid fragments as building blocks in the synthetic routes to this compound. Therefore, monoterpenoid fragments are not typically utilized in the chemical synthesis of this compound.

Semi-synthetic Transformations and Functionalization

Semi-synthetic transformations allow for the modification of the existing this compound structure, enabling the introduction of new functional groups and the creation of diverse derivatives. This approach is vital for expanding the chemical space of this compound and for conducting structure-activity relationship (SAR) studies. acs.org

Bromination and nitration reactions have been successfully applied to the this compound scaffold, primarily targeting its 2-pyridone core. For example, bromination of this compound (compound 1) using potassium bromide (KBr) and hydrogen peroxide (H2O2) in sulfuric acid (H2SO4) has been reported to yield 3,5-dibromothis compound (compound 2) with a 73% yield. researchgate.net Subsequent conversion of 3,5-dibromothis compound (2) to 3-bromothis compound (3) was achieved in 90% yield using zinc dust in hydrochloric acid (HCl). researchgate.net

The yields for these halogenation and nitration reactions are summarized in the table below:

| Reaction Type | Starting Material | Product(s) | Yield (%) | Citation |

| Bromination | This compound (1) | 3,5-Dibromothis compound (2) | 73 | researchgate.net |

| Debromination | 3,5-Dibromothis compound (2) | 3-Bromothis compound (3) | 90 | researchgate.net |

| Nitration | This compound (1) | 3-Nitrothis compound (4) & 5-Nitrothis compound (5) (7:1 ratio) | 60 (overall) | researchgate.net |

Reduction reactions are critical for converting introduced functional groups into other desired moieties. A notable example is the reduction of nitro-substituted this compound derivatives. 3-Nitrothis compound (4) can be quantitatively reduced to its corresponding amine, 3-aminothis compound (5), using hydrogen gas (H2) over a palladium (Pd) catalyst. researchgate.net This transformation highlights a method for introducing amino functionalities onto the this compound core, which can serve as versatile handles for further derivatization. Similar reductions of nitro groups to amines in this compound derivatives have also been documented. researchgate.net

The direct thionation of this compound and its carbonyl derivatives has been successfully achieved using Lawesson's reagent (LR). researchgate.nettandfonline.comresearchgate.netnih.gov This reaction is an effective method for synthesizing thio analogues, where oxygen atoms in carbonyl groups are replaced by sulfur atoms. The optimal conditions for this transformation involve carrying out the reaction in boiling toluene (B28343) with 0.5 equivalents of Lawesson's reagent. researchgate.nettandfonline.comresearchgate.netnih.gov It has been observed that an excess of Lawesson's reagent may be necessary for the exhaustive thionation of certain derivatives. researchgate.nettandfonline.comresearchgate.netnih.gov Notably, the thionation process primarily occurs at the 2-pyridone core of the this compound molecule. researchgate.nettandfonline.comnih.gov

Conjugation Strategies with Other Organic Moieties

Conjugation strategies are crucial for expanding the chemical diversity of this compound and its related quinolizidine alkaloids. New conjugates of (-)-cytisine and this compound have been successfully synthesized by alkylating their 9-amino derivatives with 1,3-dimethyl-5-formyluracil. The cytotoxic properties of these synthesized conjugates were subsequently evaluated against various cell lines, including HEK293, HepG2, and Jurkat. fishersci.noereztech.com A primary synthetic method for incorporating pyrimidine (B1678525) motifs into the 2-pyridone core of this compound derivatives involves the reductive alkylation of primary amines by aldehydes. ereztech.com

Naturally occurring adducts of this compound, such as thermlanseedlines B-F and thermseedlines F-G, have been isolated from Thermopsis lanceolata. These adducts demonstrate diverse linking strategies, including connections through an additional tetrahydrofuran (B95107) ring or an alkenyl chain between specific carbon and nitrogen atoms (C-12 and N-12) of 12-hydroxythis compound and 11-oxocytisine moieties. wikipedia.org Beyond direct this compound modifications, related bispidine-monoterpenoid conjugates, which share structural similarities with the this compound scaffold, have been employed as ligands in catalytic reactions, such as the diethylzinc (B1219324) addition to chalcone (B49325) C=C double bonds. wikipedia.org Furthermore, triazole moieties have been introduced onto propargyl-derived bispidines via CuAAC click reactions to increase their coordination sites, a strategy potentially applicable to this compound due to its bispidine core structure. wikipedia.org General chemical conjugation methods, such as the activation of hydroxyl groups with tresyl chloride to react with primary amines, can also be considered for derivatizing this compound, leading to products without a spacer between the conjugated compounds. thegoodscentscompany.com

Development of Novel Synthetic Pathways

The development of novel synthetic pathways for this compound and its analogs is an active area of research, focusing on efficiency, selectivity, and accessibility. The formal synthesis of (+)-thermopsine has been achieved through enantioselective intramolecular [2+2] photocycloaddition reactions, which are effectively catalyzed by chiral Lewis acids. wikipedia.orgwikipedia.orgfishersci.ca These catalytic systems significantly accelerate the reaction rate compared to non-catalyzed processes. wikipedia.org

A flexible synthetic strategy has been developed for the preparation of tri- and tetracyclic lupin alkaloids, including (±)-anagyrine and (±)-thermopsine. This approach utilizes cis-piperidine-3,5-dimethanol as a key chiral building block and incorporates enzymatic resolution as a crucial step for selectively producing the desired enantiomers. wikipedia.orgfishersci.fiamericanelements.com Direct functionalization of the 2-pyridone core of this compound has also been reported, leading to the synthesis of 3,5-dibromo-, 3-bromo-, 3-nitro-, 5-nitro-, and 3-amino-derivatives. fishersci.no Additionally, the direct thionation of this compound and certain carbonyl derivatives has been achieved through reactions involving Lawesson's reagent. fishersci.ie

Green Synthetic Methodologies

The pursuit of green synthetic methodologies for this compound and related compounds aligns with the broader principles of sustainable chemistry, aiming to minimize environmental impact. Bispidinone and bispidinol (B1255552) derivatives, which are structurally related to the this compound core, have been synthesized using green methodologies, allowing for their isolation in high yields without the need for column chromatographic purification. wikipedia.org A key step in these green syntheses involved the reduction of carbonyl groups to alcohols, facilitated by the use of silica (B1680970) chloride and sodium borohydride. wikipedia.org These advancements contribute to the development of more environmentally benign processes for the production of complex organic molecules. The overarching goal of green chemistry is to foster the creation of new molecules that are less harmful to the environment, particularly in applications such as pest control. flybase.org

Catalytic Processes in this compound Synthesis

Catalytic processes play a pivotal role in achieving stereoselective and efficient syntheses of this compound. Chiral Lewis acid catalysis has been instrumental in the enantioselective intramolecular [2+2] photocycloaddition reactions used for the formal synthesis of (+)-thermopsine. wikipedia.orgwikipedia.orgfishersci.ca Specifically, chiral 1,3,2-oxazaborolidine Lewis acids have been identified as effective catalysts in these transformations. wikipedia.orgfishersci.ca

Enzymatic resolution also represents a significant catalytic approach in the synthesis of this compound, allowing for the selective production of specific enantiomers, as demonstrated in the flexible synthetic route to (±)-thermopsine. wikipedia.org Furthermore, bispidine-monoterpenoid conjugates, which are structurally relevant to the this compound scaffold, have been explored as ligands in nickel-catalyzed reactions, such as the addition of diethylzinc to chalcones. wikipedia.org This highlights the potential for diverse catalytic applications within the broader class of quinolizidine alkaloids.

Structure-Activity Relationship (SAR) Studies in Synthetic Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how structural modifications influence the biological activity of this compound and its derivatives. These investigations are crucial for expanding the chemical space of quinolizidine alkaloids (QAs) and identifying novel bioactive scaffolds for various pharmacological and agrochemical applications. ugent.beamericanelements.com Efforts to broaden the QA-related chemical space have directly contributed to SAR studies and structure-based drug design, enabling the development of potent and selective QA-based compounds. americanelements.com

Specific SAR analyses have been conducted on this compound derivatives, revealing their inhibitory effects on key viral enzymes, such as the RNA-dependent RNA polymerase of SARS-CoV-1 and SARS-CoV-2. wikidata.orgsigmaaldrich.com In related studies, monosubstituted 1,3-diazaadamantane derivatives, which are a class of synthetic adaptogens, demonstrated promising effects, suggesting that precise chemical modifications can significantly enhance their performance. wikipedia.org Similarly, among bispidine derivatives, compound 5n was identified as a potent antimicrobial agent with low cytotoxicity, underscoring the importance of structural nuances for desired biological profiles. wikipedia.org Molecular modeling studies are increasingly employed in SAR investigations to predict the mode of interaction between molecules and the amino acid residues within the active sites of enzymes, thereby guiding the design of new derivatives. americanelements.com

Pharmacological Investigations and Biological Activities of Thermopsine and Its Derivatives

Antiviral Activities and Mechanisms

Thermopsine and its related compounds demonstrate antiviral efficacy against both plant and human viruses, often through mechanisms involving the inhibition of crucial viral enzymes.

Activity against Plant Viruses (e.g., Tomato Spotted Wilt Virus - TSWV)

Research has shown that this compound-based alkaloids possess significant activity against plant viruses. For instance, compound 6, identified as a this compound-based alkaloid isolated from the seeds of Thermopsis lanceolata R. Br., exhibited notable anti-Tomato Spotted Wilt Virus (TSWV) activity. This activity was comparable to that of ningnanmycin, a known positive control for plant antiviral agents invivochem.comindexcopernicus.com. Furthermore, other quinolizidine (B1214090) alkaloids and isoflavones derived from Thermopsis lupinoides have also been evaluated for their anti-TSWV properties, indicating a broader antiviral potential within this class of compounds.

| Compound Type | Source Plant | Target Plant Virus | Activity Observed | Comparison/Control | Citation |

|---|---|---|---|---|---|

| This compound-based alkaloid (Compound 6) | Thermopsis lanceolata R. Br. | Tomato Spotted Wilt Virus (TSWV) | Significant anti-TSWV activity | Ningnanmycin (positive control) | invivochem.comindexcopernicus.com |

| Quinolizidine alkaloids and isoflavones | Thermopsis lupinoides | Tomato Spotted Wilt Virus (TSWV) | Significant anti-TSWV activities | Ningnanmycin (positive control) |

Activity against Human Viruses (e.g., SARS-CoV-1, SARS-CoV-2, Hepatitis B Virus, HIV-1)

While the broader antiviral potential of quinolizidine alkaloids is recognized, specific investigations into this compound's activity against human viruses have highlighted its interaction with SARS-CoV-2. This compound has been shown to increase the melting temperature (Tm) of the SARS-CoV-2 Main Protease (Mpro) by at least 2°C invivochem.com. This increase in Tm is indicative of an inhibitory activity against the enzyme invivochem.com. The Main Protease (Mpro) is a critical enzyme for the life cycle of SARS-CoV-2, playing an essential role in viral replication and transcription by processing viral polyproteins.

| Compound | Target Human Virus | Specific Activity/Mechanism | Observed Effect | Citation |

|---|---|---|---|---|

| This compound | SARS-CoV-2 | Inhibition of Main Protease (Mpro) | Increased melting temperature (Tm) of Mpro by at least 2°C | invivochem.com |

Inhibition of Viral Enzymes (e.g., RNA-dependent RNA polymerase, Main Protease Mpro)

The observed antiviral activity of this compound against SARS-CoV-2 is directly linked to its ability to inhibit viral enzymes. The Main Protease (Mpro) of SARS-CoV-2 is a well-established and crucial target for antiviral drug development due to its indispensable role in the virus's replication and maturation processes. This compound's capacity to increase the Tm of SARS-CoV-2 Mpro suggests a direct interaction and inhibitory effect on this vital enzyme invivochem.com.

Antimicrobial Properties

Beyond its antiviral effects, this compound also exhibits notable antimicrobial properties, encompassing both antibacterial and antifungal activities.

Antibacterial Effects (e.g., Escherichia coli, Agrobacterium tumefaciens)

This compound has been reported to possess antibacterial activity invivochem.com. Specifically, investigations have highlighted its effects against common bacterial strains such as Escherichia coli and Agrobacterium tumefaciens. These findings suggest that this compound may interfere with the growth or viability of these bacteria, contributing to its broad-spectrum antimicrobial profile.

| Compound | Target Bacteria | Activity Observed | Citation |

|---|---|---|---|

| This compound | Escherichia coli | Antibacterial activity | |

| This compound | Agrobacterium tumefaciens | Antibacterial activity |

Antifungal Activities

This compound and related quinolizidine alkaloids also demonstrate antifungal capabilities. This compound-based alkaloids isolated from Thermopsis lanceolata were evaluated for their antifungal potential invivochem.com. Furthermore, quinolizidine alkaloids, including anagyrine (B1206953) (a synonym for this compound), found in Retama monosperma, have been shown to significantly reduce the growth of human fungal pathogens such as Candida albicans and Candida tropicalis. Another study indicated that compound 132, a quinolizidine alkaloid from Thermopsis lanceolata, exhibited antifungal activity against Fusarium oxysporum.

| Compound/Compound Type | Source Plant | Target Fungi | Activity Observed | Citation |

|---|---|---|---|---|

| This compound-based alkaloids | Thermopsis lanceolata R. Br. | Various fungi (evaluated) | Antifungal activity | invivochem.com |

| Anagyrine (this compound) | Retama monosperma | Candida albicans, Candida tropicalis | Significant reduction in growth | |

| Quinolizidine alkaloid (Compound 132) | Thermopsis lanceolata | Fusarium oxysporum | Antifungal activity |

Insecticidal Activity

This compound and its derivatives, as members of the quinolizidine alkaloid (QA) class, are recognized for their insecticidal properties, contributing to plant defense mechanisms against various pests. nih.govacs.org

Research has demonstrated the insecticidal efficacy of this compound-based alkaloids against several agricultural pests. For instance, compound 1, a this compound-based alkaloid isolated from Thermopsis lanceolata, exhibited good insecticidal activity against the black bean aphid, Aphis fabae, with a lethal concentration 50% (LC50) value of 25.2 mg/L. researchgate.netnih.gov

Further investigations into other this compound-based compounds from Thermopsis lanceolata revealed varying degrees of activity against A. fabae. Compounds 3, 4, and 5 showed better insecticidal activities with LC50 values of 10.07 mg/L, 12.07 mg/L, and 6.56 mg/L, respectively. Compounds 7, 17, and 26 also presented moderate activities against A. fabae with LC50 values of 38.29 mg/L, 18.63 mg/L, and 23.74 mg/L, respectively. researchgate.net

Against the brown planthopper, Nilaparvata lugens, compounds 5, 18, and 24 demonstrated moderate insecticidal activities, with LC50 values of 37.91 mg/L, 53.44 mg/L, and 31.21 mg/L, respectively. researchgate.net

For the two-spotted spider mite, Tetranychus urticae, compounds 9, 10, 13, and 26 exhibited weak to moderate insecticidal activities. researchgate.net

The detailed research findings on the insecticidal activity of this compound and its derivatives are summarized in the table below:

| Compound (Source) | Pest Species | LC50 (mg/L) | Activity | Citation |

| Compound 1 (Thermopsis lanceolata) | Aphis fabae | 25.2 | Good | researchgate.netnih.gov |

| Compound 3 (Thermopsis lanceolata) | Aphis fabae | 10.07 | Better | researchgate.net |

| Compound 4 (Thermopsis lanceolata) | Aphis fabae | 12.07 | Better | researchgate.net |

| Compound 5 (Thermopsis lanceolata) | Aphis fabae | 6.56 | Better | researchgate.net |

| Compound 7 (Thermopsis lanceolata) | Aphis fabae | 38.29 | Moderate | researchgate.net |

| Compound 17 (Thermopsis lanceolata) | Aphis fabae | 18.63 | Moderate | researchgate.net |

| Compound 26 (Thermopsis lanceolata) | Aphis fabae | 23.74 | Moderate | researchgate.net |

| Compound 5 (Thermopsis lanceolata) | Nilaparvata lugens | 37.91 | Moderate | researchgate.net |

| Compound 18 (Thermopsis lanceolata) | Nilaparvata lugens | 53.44 | Moderate | researchgate.net |

| Compound 24 (Thermopsis lanceolata) | Nilaparvata lugens | 31.21 | Moderate | researchgate.net |

| Compound 9 (Thermopsis lanceolata) | Tetranychus urticae | Not specified | Moderate | researchgate.net |

| Compound 10 (Thermopsis lanceolata) | Tetranychus urticae | Not specified | Moderate | researchgate.net |

| Compound 13 (Thermopsis lanceolata) | Tetranychus urticae | Not specified | Weak | researchgate.net |

| Compound 26 (Thermopsis lanceolata) | Tetranychus urticae | Not specified | Weak | researchgate.net |

Anti-inflammatory and Immunomodulatory Effects

This compound has been identified as an alkaloid possessing anti-inflammatory activity. caymanchem.com Studies have shown that this compound, isolated from Sophora tonkinensis, can reduce the production of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced RAW 264.7 cells when used at a concentration of 50 µM. caymanchem.com This effect indicates its potential in modulating inflammatory responses. Other quinolizidine alkaloids from Sophora tonkinensis, including this compound, have also demonstrated anti-inflammatory effects by attenuating the release of inflammatory cytokines such as interleukin-6 (IL-6) and TNF-α in LPS-stimulated RAW 264.7 cells. acs.org

Central Nervous System Effects

Quinolizidine alkaloids, the class of compounds to which this compound belongs, are known to have chemical similarities to molecules involved in nervous system signal transmission. nih.gov While the broader class of quinolizidine alkaloids may exhibit various central nervous system effects, specific direct effects of the chemical compound this compound on the central nervous system, beyond general toxicological observations, are not extensively detailed in the current literature. For instance, an alkaloid preparation containing this compound along with other quinolizidine alkaloids from Thermopsis montana induced prolonged recumbency and microscopic acute hyaline skeletal myodegeneration in cattle, suggesting a neurological impact in a toxicological context. biocrick.comchemfaces.com

Direct evidence specifically detailing the adaptogenic properties or anti-fatigue effects of the chemical compound this compound is not available in the provided research findings. While some studies mention anti-fatigue effects for other alkaloid derivatives, these are not directly attributed to this compound itself. researchgate.net

Investigation of Enzyme Targets and Molecular Mechanisms

The biological activities of quinolizidine alkaloids are often mediated through the modulation of specific molecular targets and cellular pathways, involving interactions with enzymes, receptors, ion channels, and signaling pathways. acs.org

While the term "thermopsin" (lowercase 't') frequently appears in the context of enzyme research, referring to a thermostable aspartic peptidase (an enzyme itself) isolated from Sulfolobus acidocaldarius, it is crucial to distinguish this enzyme from the chemical compound "this compound" (capitalized 'T'), which is the subject of this article. The available research specifically on the chemical compound this compound does not provide detailed findings regarding its direct interaction with or inhibition of specific enzymes such as peptidases or adenylation enzymes as molecular targets. The information found pertains to the properties and inhibition of the enzyme thermopsin, not the alkaloid this compound acting upon other enzymes.

Modulators of Cellular Pathways

This compound has demonstrated an ability to modulate specific molecular targets, contributing to its observed biological effects. A notable finding pertains to its inhibitory activity against the main protease (Mpro) of SARS-CoV-2, an enzyme critical for the viral life cycle. Studies indicate that this compound can increase the melting temperature (Tm) of Mpro by at least 2°C, suggesting a direct inhibitory interaction. invivochem.comdermatologytimes.com This interaction highlights this compound's potential to interfere with crucial enzymatic processes within viral replication pathways.

Receptor Binding Studies

While quinolizidine alkaloids, including derivatives of this compound, are known to interact with various molecular targets such as enzymes, ion channels, and signaling pathways, specific quantitative data detailing the direct binding affinity (e.g., Ki or IC50 values) of this compound itself to cellular receptors (like G-protein coupled receptors or ligand-gated ion channels) are not extensively reported in the current literature. wikipedia.orgrsc.org Research on other quinolizidine alkaloids, such as cytisine (B100878) and anagyrine, has shown their binding to nicotinic and muscarinic acetylcholine (B1216132) receptors, providing a broader context for the class of compounds. However, direct, quantitative receptor binding studies for this compound remain an area for further detailed investigation.

In Vitro and In Vivo Pharmacological Models

Pharmacological investigations of this compound and its derivatives have utilized both in vitro (cell-based) and in vivo (animal) models to assess their biological activities. These studies have provided valuable insights into the compound's efficacy against various pathogens and pests.

In Vitro Pharmacological Models

In vitro studies have demonstrated the antiviral and antifungal properties of this compound-based alkaloids. For instance, compound 6, a this compound-based alkaloid, exhibited significant anti-Tomato spotted wilt virus (TSWV) activity when compared to the positive control, ningnanmycin. invivochem.com Another derivative, compound 3, displayed strong antifungal activity against Phytophythora capsica with an EC50 value of 17.7 μg/ml. invivochem.com

Furthermore, new conjugates of thermopsin have been evaluated for their cytotoxic properties against various human cancer cell lines, including HEK293, HepG2, and Jurkat (lymphoblastic leukemia cells). A lead thermopsin derivative was identified that suppressed the metabolic activity of lymphoblastic leukemia cells (Jurkat) with an inhibitory concentration (IC50) of 20.6 ± 2.1 μM. This activity was comparable to that of the reference compound, 5-fluorouracil (B62378), which had an IC50 of 18.5 ± 3.3 μM in the same model. Aminothermopsin, another derivative, demonstrated moderate cytotoxic effects against the conditionally normal HEK293 cell line.

Table 1: In Vitro Biological Activities of this compound Derivatives

| Compound (Derivative Type) | Activity | Target Organism/Cell Line | EC50/IC50 Value | Reference Compound (Control) |

| Compound 6 (this compound-based alkaloid) | Antiviral | Tomato spotted wilt virus (TSWV) | Significant activity | Ningnanmycin |

| Compound 3 (this compound-based alkaloid) | Antifungal | Phytophythora capsica | 17.7 μg/ml | Not specified |

| Lead Thermopsin Derivative | Cytotoxic | Jurkat (lymphoblastic leukemia) | 20.6 ± 2.1 μM | 5-fluorouracil (18.5 ± 3.3 μM) |

| Aminothermopsin | Cytotoxic | HEK293 | Moderate activity | Not specified |

In Vivo Pharmacological Models

In vivo assessments have primarily focused on the insecticidal activities of this compound and its derivatives. Compound 1, a this compound-based alkaloid, showed good insecticidal activity against Aphis fabae with an LC50 value of 25.2 mg/L. invivochem.com Further studies identified compounds 3, 4, and 5 as having superior insecticidal activities against A. fabae, with LC50 values of 10.07, 12.07, and 6.56 mg/L, respectively. invivochem.com

Against other agricultural pests, compounds 5, 18, and 24 demonstrated moderate insecticidal activities against Nilaparvata lugens (Stal) with LC50 values of 37.91, 53.44, and 31.21 mg/L, respectively. invivochem.com Additionally, compounds 9 and 10 exhibited moderate insecticidal activities against Tetranychus urticae. invivochem.com These in vivo findings underscore the potential of this compound and its derivatives in agrochemical applications.

Table 2: In Vivo Insecticidal Activities of this compound Derivatives

| Compound (Derivative Type) | Target Insect | LC50 Value (mg/L) |

| Compound 1 (this compound-based alkaloid) | Aphis fabae | 25.2 invivochem.com |

| Compound 3 (this compound-based alkaloid) | Aphis fabae | 10.07 invivochem.com |

| Compound 4 (this compound-based alkaloid) | Aphis fabae | 12.07 invivochem.com |

| Compound 5 (this compound-based alkaloid) | Aphis fabae | 6.56 invivochem.com |

| Compound 5 (this compound-based alkaloid) | Nilaparvata lugens (Stal) | 37.91 invivochem.com |

| Compound 18 (this compound-based alkaloid) | Nilaparvata lugens (Stal) | 53.44 invivochem.com |

| Compound 24 (this compound-based alkaloid) | Nilaparvata lugens (Stal) | 31.21 invivochem.com |

| Compounds 9 & 10 (this compound-based alkaloids) | Tetranychus urticae | Moderate activity invivochem.com |

Toxicological Assessments and Safety Profiles of Thermopsine

Acute Toxicity Studies

Specific acute toxicity data, such as a definitive Lethal Dose 50 (LD50) value (in mg/kg) for Thermopsine in a particular species and route of administration, are not extensively detailed in readily available public scientific literature researchgate.netscispace.comcabidigitallibrary.org. While some studies mention the acute toxicity of quinolizidine (B1214090) alkaloids in general, or the presence of this compound in plants that have been subject to toxicity studies, precise LD50 values solely attributable to isolated this compound are limited scispace.comcabidigitallibrary.org. For instance, some lupin alkaloids have reported LD50 values ranging from 750–4000 mg/kg body weight, but this refers to the mixed alkaloid content, not this compound alone scispace.com.

Mechanisms of Toxicity

The mechanisms of toxicity for this compound, as with other quinolizidine alkaloids, are complex and involve interactions at the molecular and cellular levels advinus.compharmtox.nl. While detailed, specific molecular mechanisms for this compound itself are not broadly elucidated in the provided search results, the general understanding of quinolizidine alkaloid toxicity suggests potential for disruption of cellular homeostasis and interference with intracellular signaling pathways advinus.compharmtox.nl. Some indications suggest that this compound's oxidative stress mechanism may differ from the receptor-mediated toxicity observed with Cytisine (B100878) or the teratogenicity associated with Anagyrine (B1206953) .

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defense systems, leading to cellular damage mdpi.comscielo.brresearchgate.net. Common markers used to assess oxidative stress include malondialdehyde (MDA), a product of lipid peroxidation, and the activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), as well as levels of reduced glutathione (GSH) researchgate.netmdpi.comscielo.brresearchgate.netdiva-portal.org. While there is a general acknowledgment of oxidative stress as a potential mechanism of toxicity for certain compounds, specific research findings detailing the direct impact of this compound on these particular oxidative stress markers are not explicitly available in the provided search results.

Safety Margins and Therapeutic Indices

The concepts of safety margin and therapeutic index are crucial in toxicology to assess the relative safety of a compound. The therapeutic index (TI) is typically defined as the ratio of the toxic dose (TD50) or lethal dose (LD50) to the effective dose (ED50). A higher TI indicates a wider margin between effective and toxic doses. The Margin of Safety (MOS) is another measure, often calculated as the ratio of the toxic dose to 1% of the population (TD01) to the dose that is 99% effective (ED99).

However, without specific LD50 or TD50 values, and without a defined "effective dose" for this compound in a therapeutic context, a quantitative calculation or detailed discussion of its safety margin and therapeutic index is not feasible based on the available information. The statement found in one source regarding a "high safety margin, with an LD50 value 237.5 times greater than its effective dose" refers to a synthetic adaptogen, not this compound itself, and therefore cannot be applied researchgate.net.

Risk Assessment of Quinolizidine Alkaloids

This compound is categorized as a quinolizidine alkaloid (QA), a group of nitrogen-containing compounds produced by plants, notably those in the Lupinus genus diva-portal.org. These alkaloids are known for their bitter taste and toxicity, serving as a natural defense mechanism for plants against herbivores .

The European Food Safety Authority (EFSA) conducts risk assessments for quinolizidine alkaloids in food and feed, including this compound. EFSA employs a Margin of Exposure (MoE) approach for risk characterization following acute exposure. Sparteine (B1682161), another quinolizidine alkaloid, is often used as a reference compound, with a lowest single effective oral dose of 0.16 mg/kg body weight defined as a reference point for acute exposure risk. It is estimated that doses exceeding 10 mg of total quinolizidine alkaloids per kilogram of body weight may lead to death in humans.

This compound belongs to a structurally distinct group of quinolizidine alkaloids, specifically those with an alpha-pyridone structure, which are generally considered highly toxic diva-portal.org. Regulatory thresholds exist for total quinolizidine alkaloids in lupin seeds and derived products intended for human consumption, such as the Australian standard of not exceeding 200 mg/kg.

Future Directions and Translational Research

Development of Thermopsine-Based Therapeutic Agents

The inherent bioactivity of this compound and its derivatives positions them as promising candidates for the development of novel therapeutic agents. Research indicates that this compound-based alkaloids exhibit a range of pharmacological effects, including antiviral, insecticidal, and antibacterial properties. nih.govnih.govctdbase.org Beyond these, they show potential as cytotoxic, anti-inflammatory, antimalarial, and antiacetylcholinesterase compounds. nih.govmetabolomicsworkbench.org

Specific studies have highlighted the antiviral efficacy of this compound-based alkaloids. For instance, compound 6, a this compound-based alkaloid isolated from Thermopsis lanceolata, demonstrated significant activity against the Tomato spotted wilt virus (TSWV). nih.govnih.gov Furthermore, investigations into the cytotoxic properties of this compound conjugates have shown promising results. New conjugates of this compound, synthesized by alkylating their 9-amino derivatives with 1,3-dimethyl-5-formyluracil, were screened for activity against various cancer cell lines, including lymphoblastic leukemia cells. uni.lu One lead compound identified in this screening exhibited an inhibitory concentration (IC50) comparable to that of the reference compound 5-fluorouracil (B62378) against lymphoblastic leukemia cells. uni.lu These findings underscore the potential of this compound as a scaffold for antiviral drug development and as a lead structure for anticancer therapeutics. uni.luflybase.org Continued research efforts are crucial to expand the chemical space of quinolizidine (B1214090) alkaloids and identify more potent bioactive compounds for pharmacological applications. nih.govmetabolomicsworkbench.orgnih.gov

Table 1: Cytotoxic Activity of a this compound Conjugate

| Compound | Cell Line | IC50 (µM) | Reference Compound (IC50 µM) |

| 5-{[(3-benzyl-8-oxo-1,3,4,5,6,8-hexahydro-2H-1,5-methanopyrido[1,2-a] metabolomicsworkbench.orgnih.govdiazocin-9-yl)amino]methyl}-1,3-dimethylpyrimidine-2,4-(1H,3H)-dione | Lymphoblastic leukemia | 20.6 ± 2.1 | 5-fluorouracil (18.5 ± 3.3) |

Applications in Agrochemicals

The insecticidal activities of this compound-based alkaloids present a significant avenue for their application in agrochemicals. Quinolizidine alkaloids, including this compound derivatives, are recognized as valuable scaffolds for agrochemical development. nih.govmetabolomicsworkbench.orgnih.gov

Research has demonstrated the insecticidal potential of various this compound-based alkaloids isolated from Thermopsis lanceolata. For example, compound 1 showed good insecticidal activity against Aphis fabae. nih.gov Further studies identified compounds 3, 4, and 5 as having superior insecticidal activities against A. fabae. nih.gov Additionally, moderate insecticidal activities were observed for compounds 5, 18, and 24 against N. lugens, and for compounds 9 and 10 against Tetranychus urticae. nih.gov The commercial listing of this compound under "Agrochemicals" further indicates its recognized or anticipated role in this sector.

Table 2: Insecticidal Activities of this compound-Based Alkaloids

| Compound | Target Pest | LC50 (mg/L) | Reference |

| 1 | Aphis fabae | 25.2 | nih.gov |

| 3 | Aphis fabae | 10.07 | nih.gov |

| 4 | Aphis fabae | 12.07 | nih.gov |

| 5 | Aphis fabae | 6.56 | nih.gov |

| 5 | Nilaparvata lugens | 37.91 | nih.gov |

| 9 | Tetranychus urticae | Moderate | nih.gov |

| 10 | Tetranychus urticae | Moderate | nih.gov |

| 18 | Nilaparvata lugens | 53.44 | nih.gov |

| 24 | Nilaparvata lugens | 31.21 | nih.gov |

Advanced Drug Delivery Systems

While specific research on advanced drug delivery systems for this compound is not explicitly detailed in current literature, the development of such systems represents a critical future direction for maximizing its therapeutic and agrochemical potential. Natural products, including alkaloids like this compound, often face challenges related to bioavailability, stability, and targeted delivery.

Omics Technologies in Understanding this compound's Biological Impact

The application of omics technologies, such as genomics, transcriptomics, and metabolomics, is crucial for a comprehensive understanding of this compound's biological impact. These high-throughput approaches can provide detailed insights into the molecular pathways and cellular responses modulated by this compound.

This compound has been identified in untargeted metabolomic analyses, such as in Phaeodactylum tricornutum when engineered for cannabinoid production, demonstrating its detectability within complex biological matrices. Furthermore, this compound has been detected in suspect screening of environmental chemicals in human maternal-newborn pairs, highlighting its presence in human biological samples and the necessity for understanding its biological fate and effects. These findings underscore the utility of metabolomics in tracing this compound's presence and potential interactions within biological systems.

Toxicogenomics and Proteomics in Response to this compound Exposure

While direct toxicogenomics and proteomics studies specifically on the alkaloid this compound are not extensively documented in the provided literature, these omics approaches are indispensable for elucidating the molecular mechanisms underlying its biological effects, particularly concerning its potential toxicity or therapeutic actions.

Toxicogenomics, which examines changes in gene expression in response to toxic substances, could reveal specific pathways affected by this compound exposure, providing insights into its mode of action at a transcriptional level. Similarly, proteomics, the large-scale study of proteins, could identify protein expression changes, post-translational modifications, and protein-protein interactions influenced by this compound. Given the reported cytotoxic properties of this compound conjugates uni.lu and the general knowledge that some quinolizidine alkaloids can have teratogenic effects nih.gov, toxicogenomics and proteomics would be vital for a thorough assessment of this compound's safety profile and for identifying potential biomarkers of exposure or effect. Such studies would be instrumental in guiding the development of this compound-based compounds for therapeutic or agrochemical uses, ensuring their efficacy and safety.

Integration with Synthetic Biology for Sustainable Production

The integration of synthetic biology offers a promising pathway for the sustainable and efficient production of this compound and its derivatives. Traditional extraction from natural sources can be resource-intensive and yield-limited. Synthetic biology provides tools to engineer microorganisms or plants to biosynthesize complex natural products.

The broader field of quinolizidine alkaloid biosynthesis is an active area of research, with "synthetic studies" aimed at expanding their chemical diversity. metabolomicsworkbench.org Advances in understanding alkaloid biosynthesis pathways in plants, coupled with the development of genomic and transcriptomic resources for species like Lupinus, offer considerable scope for engineering these pathways for improved production of QAs. nih.gov Microbial biosynthesis has emerged as a viable biotechnological alternative for producing high-valued compounds in a controlled and scalable manner. nih.gov This approach aligns with the principles of green chemistry and sustainable development, focusing on the replacement of fossil resources with renewable raw materials and the elimination of waste. Engineering cell-free "artificial metabolisms" also represents a future direction for sustainable production of natural compounds. By leveraging synthetic biology, it may be possible to create robust and efficient biological systems for the sustainable and cost-effective manufacturing of this compound, reducing reliance on wild-harvested plant material.

Q & A

Q. What safety protocols are essential when handling Thermopsine in laboratory environments?

this compound is classified under GHS07 as harmful if swallowed (H302), causes skin irritation (H315), and serious eye irritation (H319). Researchers must:

- Use PPE (gloves, lab coats, safety goggles) and work in a fume hood.

- Follow first-aid measures: rinse skin/eyes with water for 15 minutes and seek medical attention for ingestion .

- Store the compound in a cool, dry place away from oxidizers.

Q. What analytical techniques are recommended for validating this compound’s purity and structural integrity?

- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity.

- Spectroscopy : Confirm structure via -NMR (e.g., aromatic proton signals at δ 6.8–7.2 ppm) and mass spectrometry (expected molecular ion [M+H]+ at m/z 247).

- Melting Point : Compare observed values (literature: 198–200°C) to verify consistency .

Q. How can researchers design a baseline experiment to assess this compound’s cytotoxicity?

- Cell Lines : Use human cancer cell lines (e.g., HeLa or MCF-7) with non-cancerous controls (e.g., HEK293).

- Dose-Response : Test concentrations from 1 μM to 100 μM over 24–72 hours.

- Assays : Employ MTT or resazurin assays to quantify viability. Normalize data to vehicle-treated controls and report IC values with 95% confidence intervals .

Advanced Research Questions

Q. What methodological strategies resolve contradictions in this compound’s reported mechanisms of action?

Discrepancies (e.g., apoptosis vs. autophagy induction) may arise from differences in cell lines, assay conditions, or metabolite stability. To address this:

- Perform systematic literature reviews to identify variables (e.g., cell culture media, incubation time).

- Conduct dose- and time-course experiments with orthogonal assays (e.g., flow cytometry for apoptosis vs. LC3-II Western blotting for autophagy).

- Validate findings using knockout models (e.g., CRISPR-Cas9 ATG5−/− cells) to isolate pathways .

Q. How can researchers optimize in vitro assays to account for this compound’s solubility limitations?

- Solubility Testing : Pre-dissolve this compound in DMSO (≤0.1% final concentration) and confirm solubility via dynamic light scattering.

- Vehicle Controls : Include DMSO-only controls to rule out solvent toxicity.

- Alternative Solvents : Test biocompatible surfactants (e.g., PEG-400) or cyclodextrin complexes if precipitation occurs .

Q. What statistical approaches are robust for analyzing this compound’s dose-dependent effects in heterogeneous cell populations?

- Nonlinear Regression : Fit dose-response data to a four-parameter logistic model (e.g., GraphPad Prism).

- ANOVA with Post Hoc Tests : Compare means across concentrations (e.g., Tukey’s HSD for normally distributed data; Kruskal-Wallis for nonparametric).

- Effect Size Reporting : Calculate Cohen’s d or Hedges’ g to quantify biological significance beyond p-values .

Data Interpretation & Reproducibility

Q. How should researchers address batch-to-batch variability in this compound’s biological activity?

- Quality Control : Standardize extraction protocols (e.g., column chromatography gradients) and document retention times.

- Bioactivity Normalization : Express results as % inhibition relative to a reference batch.

- Collaborative Trials : Share samples with independent labs for cross-validation .

Q. What in silico tools are effective for predicting this compound’s pharmacokinetic properties?

- ADMET Prediction : Use SwissADME or pkCSM to estimate bioavailability, logP, and CYP450 interactions.

- Molecular Docking : AutoDock Vina or Glide to simulate binding to targets (e.g., topoisomerase II). Validate predictions with SPR or ITC binding assays .

Literature & Citation Practices

Q. How to critically evaluate conflicting data on this compound’s ecological toxicity in existing literature?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.